4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride
Description
Properties
Molecular Formula |
C14H12ClN3O5S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9-8-11(4-7-13(9)18(20)21)17-14(19)16-10-2-5-12(6-3-10)24(15,22)23/h2-8H,1H3,(H2,16,17,19) |
InChI Key |
XGQQBLIKBYXGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride typically involves the reaction of 3-methyl-4-nitroaniline with isocyanates to form the corresponding urea derivative. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active site residues, while the nitrophenyl and benzenesulfonyl chloride moieties can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Stability
Compound 24 : 4-(3-(4-Bromophenyl)ureido)benzenesulfonyl chloride
- Substituents : Bromophenyl (electron-withdrawing, bulky).
- Synthesis : 76% yield via Pyry-BF4/MgCl2-mediated reaction .
- Key Differences : Bromine’s bulkiness reduces nucleophilic attack rates compared to the target compound’s nitro group. The bromophenyl moiety may enhance stability in cross-coupling reactions.
Compound 25 : 4-(2-(Trifluoromethoxy)benzamido)benzenesulfonyl chloride
- Substituents : Trifluoromethoxy (strongly electron-withdrawing, lipophilic).
- Synthesis : 81% yield .
- Key Differences : The trifluoromethoxy group increases hydrophobicity and oxidative stability, making this compound suitable for applications requiring resistance to hydrolysis.
Compound 26 : 4-Hydroxybenzenesulfonyl chloride
Heterocyclic and Fluorinated Derivatives
Pyrazole-Substituted Derivatives ():
- Examples : 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride and 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride.
- Substituents : Methyl-pyrazole (electron-rich heterocycle).
- Properties : High purity (97%), molecular weight 256.71 g/mol.
- Key Differences : Pyrazole rings enhance solubility in polar aprotic solvents and enable coordination chemistry, unlike the nitro/methyl combination in the target compound .
Perfluorinated Derivatives ():
- Examples : 4-(Pentadecafluoroheptyl)benzenesulfonyl chloride.
- Substituents : Long perfluoroalkyl chains.
- Properties : Extreme hydrophobicity and chemical inertness.
- Key Differences : Fluorinated chains confer environmental persistence and thermal stability, contrasting with the target compound’s nitro group, which allows for functionalization (e.g., reduction to amine) .
Discontinued Analog: 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]benzenesulfonyl chloride
Stability and Handling
- Fluorinated Derivatives : Require specialized disposal due to environmental concerns.
- Discontinued Analog: Highlights the sensitivity of sulfonyl chlorides to substituent effects; minor structural changes can render compounds impractical.
Biological Activity
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride is an organic compound characterized by the molecular formula . This compound features a sulfonyl chloride group, a nitrophenyl group, and a ureido linkage, which are significant for its biological activity. The sulfonyl chloride functional group is known for its electrophilic properties, allowing it to participate in various biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The mechanism of action is primarily attributed to the formation of covalent bonds with nucleophilic sites in proteins or enzymes, inhibiting their function.
| Compound | Target Microorganism | Inhibition Ratio (%) |
|---|---|---|
| This compound | Staphylococcus aureus | 72.62 |
| This compound | Escherichia coli | 59.28 |
| This compound | Klebsiella pneumoniae | 14.43 |
These results suggest that the compound could be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines, particularly in breast cancer cells (MDA-MB-231). The mechanism involves the activation of apoptotic pathways, leading to increased annexin V-FITC positive cells.
Case Study: Induction of Apoptosis
- Cell Line: MDA-MB-231 (breast cancer)
- Observation: Significant increase in apoptotic cells from 0.18% to 22.04% after treatment with the compound.
- Mechanism: Inhibition of specific enzymes involved in cell survival pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the sulfonamide linkage and subsequent chlorination to yield the sulfonyl chloride.
Variants and Their Activities
Several derivatives of this compound have been synthesized and evaluated for their biological activities:
| Derivative | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride | C14H11Cl2N3O5S | Antimicrobial activity against S. aureus |
| 4-Ethoxy-3-[3-(3-nitrophenyl)-ureido]-benzenesulfonyl chloride | C15H14ClN3O6S | Enhanced solubility and reactivity |
These derivatives illustrate how modifications in substituents can influence both the physical properties and biological activities of similar compounds.
Q & A
Q. What are the optimized synthetic routes for 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride, and how can reaction conditions be controlled to improve yields?
The synthesis typically involves coupling reactions between substituted phenylurea precursors and benzenesulfonyl chloride derivatives. Key steps include:
- Base selection : Pyridine or triethylamine is used to neutralize HCl byproducts during sulfonylation .
- Purification : Flash chromatography with gradients of methylene chloride/ethyl acetate (e.g., 90:10) is critical for isolating the product, though yields may vary (e.g., 21–43%) .
- Crystallization : Methylene chloride is a preferred solvent for recrystallization to enhance purity .
Methodological Tip : Monitor reaction progress via TLC and optimize solvent gradients to address low yields.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–7.7 ppm) and urea NH signals (δ 9.1–9.4 ppm) to verify substitution patterns . Overlapping signals in DMSO-d6 may require 2D NMR (e.g., COSY, HSQC) for resolution.
- IR : Confirm urea C=O (1684 cm⁻¹) and sulfonyl chloride S=O (asymmetric stretching ~1370 cm⁻¹) .
- MS : Use negative-ion APCI to detect [M−H]⁻ ions (e.g., m/z 394.1) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for this compound’s enzyme inhibition potential?
- Functional group modifications : Replace the 3-methyl-4-nitrophenyl urea moiety with electron-withdrawing groups (e.g., fluoro, chloro) to study steric/electronic effects on binding .
- Biological assays : Test inhibition against carbonic anhydrase or serine proteases via fluorometric assays, comparing IC50 values with analogs like 4-aminobenzenesulfonamide .
Data Analysis : Use molecular docking to correlate substituent effects with activity trends observed in vitro .
Q. What experimental design (DoE) strategies address challenges in synthesizing derivatives with variable yields?
- Flow chemistry : Implement continuous-flow systems to control reaction parameters (temperature, residence time) and minimize side reactions .
- Factorial design : Vary solvent ratios (methylene chloride/ethyl acetate), base equivalents, and reaction time to identify yield-limiting factors .
Case Study : A 43% yield improvement was achieved by adjusting the ethyl acetate gradient from 5% to 10% during flash chromatography .
Q. How does the sulfonyl chloride group influence reactivity in bioconjugation or protein modification studies?
- Nucleophilic substitution : React with thiols or amines (e.g., lysine residues) to form stable sulfonamide bonds. Use pH 7–8 buffers to enhance nucleophilicity .
- Stability : Monitor hydrolysis in aqueous media via HPLC; half-life decreases above pH 9 due to sulfonic acid formation .
Application Example : Conjugate with fluorescent probes to track protein localization in cellular assays .
Q. How can conflicting spectral or biological data across studies be reconciled?
- Purity validation : Compare HPLC retention times with reference standards to rule out impurities affecting bioactivity .
- Solvent effects : Replicate NMR experiments in CDCl3 vs. DMSO-d6 to resolve signal discrepancies (e.g., urea NH shifts) .
Case Study : A 153–154°C melting point range in CDCl3 vs. 178–180°C in DMSO-d6 highlights solvent-dependent crystallization .
Methodological Challenges
Q. What strategies mitigate degradation during storage or handling?
Q. How can computational modeling predict hydrolysis pathways or reactive intermediates?
- DFT calculations : Simulate transition states for sulfonyl chloride hydrolysis to identify stabilizing substituents (e.g., electron-withdrawing nitro groups) .
- MD simulations : Model interactions with water molecules to predict hydrolysis rates under physiological conditions .
Comparative Analysis
Q. How does this compound’s reactivity compare to structurally similar sulfonyl chlorides (e.g., 3-fluoro-4-methylbenzenesulfonyl chloride)?
- Electrophilicity : The nitro group enhances electrophilicity at the sulfonyl center, accelerating nucleophilic substitution compared to methyl/fluoro analogs .
- Bioactivity : Nitro-substituted derivatives show higher enzyme affinity (e.g., Ki < 1 µM) vs. methoxy analogs (Ki ~10 µM) due to improved H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
